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Compound of Interest

Compound Name: 4-Methoxybenzophenone

Cat. No.: B1664615

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Methoxybenzophenone (CAS No: 611-94-9), a key intermediate in organic synthesis and a
common scaffold in medicinal chemistry. This document details its characteristic signatures in
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a
valuable resource for compound identification, purity assessment, and structural elucidation.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Methoxybenzophenone.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (3)
ppm

Multiplicity Number of Protons  Assignment

Aromatic Protons
7.85-7.82 m 2H (ortho to C=0,

unsubstituted ring)

Aromatic Protons
(ortho to C=0,

7.77-7.74 m 2H )
methoxy-substituted
ring)
Aromatic Proton (para
7.58 -7.54 m 1H to C=0, unsubstituted

ring)

Aromatic Protons
7.47 t,J=7.6 Hz 2H (meta to C=0,

unsubstituted ring)

Aromatic Protons

(meta to C=0,

6.96 dd, J=8.8,2.0 Hz 2H )
methoxy-substituted
ring)

Methoxy Protons (-

3.88 s 3H

OCHs3)

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Data[1]

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Carbon Type Assighment
195.6 C Carbonyl Carbon (C=0)
Aromatic Carbon (para to
163.2 C
C=0, attached to -OCHs3)
Aromatic Carbon (ipso to C=0,
138.3 C _ _
unsubstituted ring)
Aromatic Carbon (ortho to
132.6 CH C=0, methoxy-substituted
ring)
Aromatic Carbon (para to
131.9 CH . .
C=0, unsubstituted ring)
Aromatic Carbon (ipso to C=0,
130.1 C . .
methoxy-substituted ring)
Aromatic Carbon (ortho to
129.8 CH _ _
C=0, unsubstituted ring)
Aromatic Carbon (meta to
128.2 CH _ _
C=0, unsubstituted ring)
Aromatic Carbon (meta to
113.6 CH C=0, methoxy-substituted
ring)
55.5 CHs Methoxy Carbon (-OCHs)

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)
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miz Relative Intensity (%) Proposed Fragment
212 56.47 [M]* (Molecular lon)

213 29.30 [M+1]*

135 99.99 [C7Hs0]* (Benzoyl cation)
105 21.43 [CsHsCOJ*

77 13.25 [CeHs]* (Phenyl cation)

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber . . . .
Intensity Bond Vibration Functional Group
(cm™)
~3060 Medium C-H Stretch Aromatic
~2950 Medium C-H Stretch -OCHs
~1650 Strong C=0 Stretch Ketone
~1600, 1575, 1500 Medium-Strong C=C Stretch Aromatic Ring
~1260 Strong C-O Stretch Aryl Ether
~1170 Strong C-O Stretch Aryl Ether
C-H Bend (out-of- ] ) ]
~840 Strong 1,4-disubstituted ring
plane)
C-H Bend (out-of- ) ]
~700, 640 Strong Monosubstituted ring

plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 4-
Methoxybenzophenone.

Methodology:
e Sample Preparation:

o Weigh approximately 10-20 mg of 4-Methoxybenzophenone for tH NMR and 50-100 mg
for 33C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs) in a
clean, dry vial.

o Ensure complete dissolution, using gentle vortexing if necessary.

o Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly
into a 5 mm NMR tube to remove any particulate matter.

o The final sample height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
o The NMR spectra are acquired on a 400 MHz spectrometer.
o The instrument is locked onto the deuterium signal of the CDClIs solvent.
o Shimming is performed to optimize the magnetic field homogeneity.

o For H NMR, a standard pulse sequence is used with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum
and enhance sensitivity. A sufficient relaxation delay is used to ensure accurate integration
of all carbon signals.

» Data Processing:
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o The acquired Free Induction Decay (FID) is Fourier transformed.
o Phase and baseline corrections are applied.

o The chemical shifts are referenced to the residual solvent peak of CDCls (6 7.26 ppm for
'Hand 6 77.16 ppm for 13C).

o Integration of the peaks in the *H NMR spectrum is performed to determine the relative
proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Methoxybenzophenone.
Methodology (KBr Pellet Method):
o Sample and KBr Preparation:

o Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any
moisture.

o Place approximately 1-2 mg of 4-Methoxybenzophenone and 100-200 mg of dry KBr into
a clean agate mortar.

e Grinding and Mixing:

o Grind the mixture with an agate pestle until a fine, homogeneous powder is obtained. The
particle size should be minimized to reduce scattering of the infrared radiation.

e Pellet Formation:
o Transfer a portion of the powdered mixture into a pellet die.
o Assemble the die and place it in a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or
translucent pellet.

o Data Acquisition:
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o Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR
spectrometer.

o Record the spectrum over the range of 4000-400 cm~1.

o A background spectrum of a pure KBr pellet or of the empty sample compartment is
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and fragmentation pattern of 4-
Methoxybenzophenone.

Methodology (Electron lonization - Gas Chromatography-Mass Spectrometry - GC-MS):
e Sample Preparation:

o Prepare a dilute solution of 4-Methoxybenzophenone (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or methanol.

 Instrumentation and Data Acquisition:

o Introduce the sample into the gas chromatograph, which separates the analyte from any
impurities.

o The separated analyte is then introduced into the ion source of the mass spectrometer.

o In the ion source, the sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

o The resulting positively charged ions (the molecular ion and fragment ions) are
accelerated and separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

o A detector records the abundance of each ion.

o Data Analysis:
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o The mass spectrum is plotted as relative intensity versus m/z.

o The peak with the highest m/z value generally corresponds to the molecular ion [M]*,
providing the molecular weight of the compound.

o The fragmentation pattern provides information about the structure of the molecule.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-Methoxybenzophenone.

Logical Workflow of Spectroscopic Analysis
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Caption: Logical Workflow of Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that could be investigated using a
molecule like 4-Methoxybenzophenone as a potential inhibitor.
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Caption: Hypothetical Signaling Pathway Inhibition.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664615#spectroscopic-data-of-4-
methoxybenzophenone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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